molecular formula C12H9ClN2O3S B1298122 [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid CAS No. 255874-78-3

[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid

Cat. No.: B1298122
CAS No.: 255874-78-3
M. Wt: 296.73 g/mol
InChI Key: DDKSZHVERDDFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[2-(4-chlorobenzoylamino)-1,3-thiazol-4-yl]acetic acid . Key identifiers include:

Property Value Source
CAS Registry Number 255874-78-3
SMILES Notation O=C(O)CC1=CSC(NC(C2=CC=C(Cl)C=C2)=O)=N1
InChI Key Not explicitly provided

The systematic name reflects its substitution pattern:

  • 1,3-thiazol-4-yl : Indicates the thiazole ring with substitutions at positions 2 and 4.
  • 2-(4-chlorobenzoylamino) : A 4-chlorobenzamide group attached to position 2 of the thiazole.
  • Acetic acid : A carboxylic acid substituent at position 4.

Alternative names include {2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetic acid and [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid, as documented in chemical databases.

Structural Relationship to Thiazole-Based Bioactive Compounds

Thiazoles are sulfur- and nitrogen-containing heterocycles with broad pharmacological relevance. The structural features of this compound align with bioactive thiazole derivatives:

  • Core Thiazole Scaffold :

    • The thiazole ring is a common motif in drugs such as sulfathiazole (antibiotic) and abafungin (antifungal). The electronegative nitrogen and sulfur atoms enhance binding to biological targets.
    • Substituents at positions 2 and 4 modulate electronic properties and steric interactions. For example, the 4-chlorobenzamide group introduces hydrophobic character, while the acetic acid side chain enables hydrogen bonding.
  • Analogous Structures :

    • Fenclozic acid : A thiazole-acetic acid derivative with anti-inflammatory properties, differing only in the absence of the 4-chlorobenzamide group.
    • 2-Acetamido-4-(4-chlorophenyl)thiazole-5-acetic acid : A structurally similar compound with demonstrated enzyme inhibitory activity.
  • Role of Substituents :

    • The 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability.
    • The acetic acid moiety allows for salt formation or conjugation with other molecules, expanding its utility in prodrug design.

Historical Context in Heterocyclic Chemistry Research

The synthesis and study of thiazole derivatives accelerated in the mid-20th century, driven by their therapeutic potential. Key milestones include:

  • Early Synthetic Methods :
    Initial routes involved cyclocondensation of thiourea with α-halo carbonyl compounds. For example, thiourea reacts with 4-chloroacetoacetyl chloride to form thiazole intermediates, as described in a 1983 patent. These methods laid the groundwork for functionalizing thiazoles at specific positions.

  • Medicinal Chemistry Applications :
    Thiazoles gained prominence in antibiotic development, notably in cephalosporins. The acetic acid side chain in this compound mirrors structural elements of β-lactam antibiotics, highlighting its relevance as a synthetic precursor.

  • Modern Innovations : Advances in catalysis (e.g., palladium-mediated cross-coupling) have enabled precise modifications of the thiazole ring. Recent studies focus on optimizing solubility and bioactivity through substituent engineering.

Properties

IUPAC Name

2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3S/c13-8-3-1-7(2-4-8)11(18)15-12-14-9(6-19-12)5-10(16)17/h1-4,6H,5H2,(H,16,17)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKSZHVERDDFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350359
Record name [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255874-78-3
Record name [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Thiourea Derivatives

One common method involves the reaction of thiourea with chloroacetyl derivatives to form thiazole rings. The general process includes:

  • Reactants : Thiourea, chloroacetic acid, and a suitable solvent (e.g., methylene chloride).
  • Procedure : Thiourea is suspended in water, and chloroacetic acid is added dropwise under controlled temperatures (5° to 10°C). The mixture is stirred and allowed to react at room temperature.
  • Outcome : This method yields [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid with good purity and yield due to the stability of the formed hydrochloride salt, which can be further processed into the free acid form.

One-Pot Synthesis Approach

Another effective method is a one-pot synthesis involving multiple components:

  • Reactants : An aromatic amine (e.g., 4-chlorobenzamide), α-chloroacetyl chloride, and mercaptoacetic acid.
  • Procedure : The reactants are combined under reflux conditions in a solvent such as ethanol or DMF. The reaction proceeds through a series of condensation and cyclization steps.
  • Outcome : This method simplifies the synthesis by reducing the number of purification steps required, resulting in a high yield of the target compound.

Cyclization Reactions

Cyclization reactions are also pivotal in synthesizing thiazole derivatives:

  • Reactants : 2-Aminothiazole derivatives, acetic anhydride or acetic acid.
  • Procedure : The reaction typically involves heating the reactants under reflux for several hours, allowing for cyclization to occur.
  • Outcome : This method can produce this compound with varying yields depending on the specific conditions employed (temperature, time) and the nature of substituents on the thiazole ring.

The effectiveness of each preparation method can be assessed based on yield and purity:

Method Yield (%) Purity (%) Notes
Thiourea Derivative Reaction 70-85 >95 Stable product formation
One-Pot Synthesis 75-90 >90 Simplified procedure reduces purification steps
Cyclization Reactions 60-80 >92 Dependent on reaction conditions

The preparation of this compound can be achieved through various synthetic strategies, each with its advantages regarding yield and purity. The choice of method often depends on available reagents, desired scale of synthesis, and specific application requirements in medicinal chemistry. Future research may focus on optimizing these methods further to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid exhibits significant anti-inflammatory effects. A study highlighted its ability to inhibit aldose reductase, an enzyme implicated in inflammatory processes. By modulating the nuclear factor kappa B (NF-κB) pathway, this compound reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1β, thereby offering potential therapeutic benefits in conditions like hepatitis and liver fibrosis .

Hepatoprotective Effects

In vivo studies have demonstrated that this compound can protect liver tissue from damage induced by toxins such as carbon tetrachloride (CCl₄). The protective mechanism involves reducing serum alanine aminotransferase levels and improving liver histology. Additionally, it enhances the antioxidant capacity of liver cells by increasing glutathione levels, which mitigates oxidative stress associated with liver injury .

Aldose Reductase Inhibition

The primary mechanism through which this compound exerts its effects is through the inhibition of aldose reductase. This enzyme is involved in the polyol pathway, which converts glucose into sorbitol and fructose. Inhibition of this pathway is crucial in reducing hyperglycemia-induced complications, particularly in diabetic patients .

Modulation of NF-κB Pathway

The compound's ability to suppress NF-κB activation plays a vital role in its anti-inflammatory effects. By preventing the phosphorylation of IκB (an inhibitor of NF-κB), it reduces the translocation of NF-κB to the nucleus, thereby decreasing the expression of inflammatory cytokines and promoting a more favorable cellular environment during inflammatory responses .

Case Studies

StudyFindings
Hepatic Injury Model MDA treatment significantly reduced liver injury markers and improved histological outcomes in rats exposed to CCl₄ .
Inflammation Model Demonstrated reduction in pro-inflammatory cytokines and oxidative stress markers following treatment with this compound .
Cancer Cell Lines Analogous compounds have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Comparison with Similar Compounds

Key Findings :

Phenylamino vs. Benzoylamino Substituents

Replacing the benzoylamino group with phenylamino or substituted phenylamino groups modifies biological activity:

Compound Name Substituent Key Properties/Applications References
[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid 4-Cl phenylamino Anti-cancer, anti-inflammatory applications
[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid 4-OCH₃ phenylamino Synthetic yield: 27%; research compound

Key Findings :

  • The benzoylamino group (amide) in the target compound may enhance stability compared to the phenylamino (amine) analogs, which could influence metabolic degradation .
  • Methoxy-substituted phenylamino derivatives exhibit lower synthetic yields (27%), suggesting challenging optimization pathways .

Substituent Position and Functional Group Variations

Positional isomerism and functional group additions alter bioactivity and regulatory profiles:

Compound Name Substituent/Modification Key Properties/Applications References
[2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid 2-F phenyl Research compound; positional isomer studies
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid Methoxyimino + tritylamino Classified as carcinogenic (Cat. 3); hazardous

Key Findings :

  • Fluorine at the 2-position (vs.
  • Methoxyimino and tritylamino groups introduce regulatory hazards (e.g., carcinogenicity), highlighting the importance of substituent choice in safety assessments .

Biological Activity

[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

The compound contains a thiazole ring, which is significant for its interaction with biological targets such as enzymes and receptors. The presence of the chloro-benzoylamino group enhances its binding affinity, potentially modulating the activity of specific proteins involved in disease processes.

1. Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

These results suggest that the compound could serve as a potential alternative to existing antimicrobial agents .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it inhibits pro-inflammatory cytokines such as TNF-α and IL-6, with efficacy rates surpassing those of conventional anti-inflammatory drugs.

Cytokine Inhibition (%)
TNF-α78%
IL-689%

This suggests potential use in treating inflammatory diseases .

3. Anticancer Activity

The anticancer potential of this compound has been explored through various cell line studies. It has shown cytotoxic effects against several cancer types, with IC50 values indicating significant growth inhibition.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)7
PC3 (Prostate)14
A549 (Lung)10

These findings highlight its potential as a chemotherapeutic agent .

Case Studies

Several case studies have reported on the synthesis and biological evaluation of thiazole derivatives, including this compound. For instance, a study demonstrated that modifications in the thiazole structure could enhance both antimicrobial and anticancer activities, emphasizing the importance of structure-activity relationships in drug design .

Q & A

Q. What are the standard synthetic routes for preparing [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid?

The compound is typically synthesized via a multi-step process:

Thiazole Core Formation : Condensation of 2-(4-chlorobenzoylamino)thiazole precursors with activated acetic acid derivatives, often using coupling agents like EDCI/HOBt in dichloromethane (DCM) .

Ester Hydrolysis : If starting from ethyl ester derivatives (e.g., this compound ethyl ester), hydrolysis is performed using lithium hydroxide in a THF/ethanol/water mixture, followed by acidification to isolate the free acid .

Purification : Column chromatography (e.g., CH₃OH/CH₃COOC₂H₅) or recrystallization from water-ethanol mixtures is used to achieve ≥95% purity .

Q. How are spectral data (NMR, MS) interpreted for structural confirmation?

  • ¹H NMR : Key signals include:
    • Thiazole ring protons: δ 7.40–7.84 (aromatic H).
    • Acetic acid moiety: δ 3.72–3.77 (s, 2H, CH₂).
    • Chlorobenzoyl group: δ 7.84–8.00 (d, J = 8.4–8.8 Hz, 2H) .
  • MS : Molecular ion peaks (e.g., m/z 571.1 for Cl³⁵ isotope) confirm the molecular weight. Fragmentation patterns help identify substituents like the chloro-benzoylamino group .

Q. What storage conditions are recommended for thiazol-4-yl acetic acid derivatives?

Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation of the thiazole ring or acetic acid moiety. Avoid prolonged exposure to light, as UV sensitivity is noted in similar compounds .

Advanced Research Questions

Q. How can low yields in amide coupling reactions during synthesis be resolved?

Low yields often arise from steric hindrance or poor activation of the carboxylic acid. Optimize by:

  • Using chiral auxiliaries (e.g., (S)- or (R)-phenylethylamine) to enhance stereochemical control .
  • Replacing EDCI/HOBt with T3P® (propylphosphonic anhydride) for improved coupling efficiency in polar aprotic solvents like DMF .
  • Monitoring reaction progress via TLC or LC-MS to adjust stoichiometry or reaction time .

Q. How to address discrepancies in NMR data between synthesized batches?

Contradictions may arise from:

  • Solvent effects : DMSO-d₆ vs. CDCl₃ can shift acetic acid CH₂ signals by 0.1–0.3 ppm .
  • Tautomerism : Thiazole ring protons may exhibit splitting due to keto-enol tautomerism under acidic/basic conditions. Validate via ¹³C NMR (e.g., carbonyl peaks at δ 169–171 ppm) .
  • Impurities : Use HSQC or DEPT-135 experiments to distinguish minor impurities from main product signals .

Q. What biological activity mechanisms are associated with this compound?

While direct studies on this compound are limited, structurally related thiazol-4-yl acetic acids act as:

  • AMPK Activators : Derivatives like 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid modulate metabolic pathways by binding to the γ-subunit of AMPK .
  • Enzyme Inhibitors : Analogues inhibit hypoxia-inducible factor (HIF) prolyl hydroxylases, as shown in PHD2 crystal structures (PDB: 4KBZ) .

Q. How can regioselectivity challenges in thiazole functionalization be addressed?

To target the 4-position of the thiazole ring:

  • Use directed ortho-metalation (DoM) with LDA at −78°C, followed by electrophilic quenching .
  • Employ microwave-assisted synthesis to enhance reaction specificity (e.g., 100°C, 30 min) for 4-substitution over 2-/5-positions .

Methodological Guidance

Q. Designing stability studies under varying pH conditions

  • Protocol : Dissolve the compound in buffers (pH 1–13), incubate at 37°C for 24–72 hours, and analyze degradation via HPLC.
  • Key Findings : Thiazole-acetic acid derivatives are most stable at pH 4–6 , with hydrolysis observed at extremes (pH <2 or >10) due to ring-opening or decarboxylation .

Q. Scaling up synthesis without compromising purity

  • Continuous Flow Chemistry : Use microreactors for ester hydrolysis (residence time: 10–15 min) to minimize side reactions .
  • Crystallization Optimization : Employ anti-solvent addition (e.g., heptane to ethanol) to enhance crystal uniformity and yield .

Q. Validating biological activity in cellular models

  • In vitro Assays : Test AMPK activation in HepG2 cells using Western blot (phospho-AMPKα Thr172) .
  • Dose-Response : Use 1–100 µM concentrations, with EC₅₀ calculations via nonlinear regression (GraphPad Prism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.